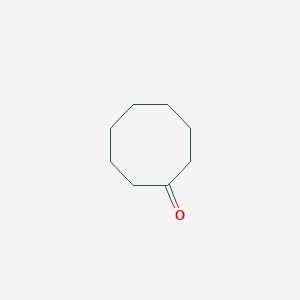

Cyclooctanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclooctanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRFCWANHMSDCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060114 | |

| Record name | Cyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-49-8 | |

| Record name | Cyclooctanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooctanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4GO9P8SUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Conformational Analysis and Energy Landscape of Cyclooctanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis and energy landscape of cyclooctanone, a key cyclic ketone of interest in organic chemistry and drug development. Understanding the conformational preferences and the energy barriers to interconversion is crucial for predicting its reactivity, designing derivatives, and understanding its interactions in biological systems.

Core Concepts in the Conformational Landscape of this compound

This compound, as an eight-membered ring, exhibits significant conformational flexibility. Its energy landscape is characterized by several low-energy conformers and the transition states that connect them. The conformational preferences are primarily dictated by a delicate balance of angle strain, torsional strain, and, most significantly, transannular interactions (non-bonded interactions between atoms across the ring). The minimization of repulsive transannular hydrogen-hydrogen interactions is a key driving force in determining the most stable conformations.[1]

The most stable conformation of this compound is the boat-chair (BC) form.[2] Computational studies have identified several boat-chair conformers, with the carbonyl group at different positions. Other important, higher-energy conformers include the twist-boat-chair (TBC) , boat-boat (BB) , and crown conformations.

Quantitative Conformational Analysis

A detailed understanding of the energy landscape requires quantitative data on the relative energies and geometries of the different conformers. The following table summarizes key computational data for the most stable conformers of this compound.

| Conformer Family | Specific Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Reference |

| Boat-Chair (BC) | Boat-chair-3 (BC3) | 0.00 | C1-C2-C3-C4: 63.1, C2-C3-C4-C5: -98.4 | [2] |

| Boat-chair-4 (BC4) | 0.8 | - | [2] | |

| Twist-Boat-Chair (TBC) | - | ~2.0 (saddle point) | - | [2] |

| Boat-Boat (BB) | - | 3.12 | - | |

| Crown | - | > 3.0 | - |

Note: The energies are relative to the most stable conformer, the boat-chair-3. The dihedral angles provided are representative examples that characterize the ring's puckering.

Experimental Protocols for Conformational Analysis

The conformational landscape of this compound has been investigated through a combination of experimental and computational techniques.

Rotational Spectroscopy

Broadband rotational spectroscopy is a powerful tool for the gas-phase study of molecular conformations, as it provides highly accurate rotational constants that are directly related to the molecule's geometry.

Experimental Workflow:

Methodology:

A typical experimental setup involves a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer.[3] Solid or liquid this compound is heated to increase its vapor pressure and then seeded into a stream of an inert carrier gas, such as neon or argon, at a backing pressure of several bar. This gas mixture is then expanded into a high-vacuum chamber through a pulsed nozzle. The resulting supersonic jet expansion leads to significant cooling of the molecules into their lowest rotational and vibrational states, and it "freezes" the conformational equilibrium, allowing for the observation of individual conformers.

The cold molecular jet is then irradiated with a broadband microwave pulse, which excites the rotational transitions. The subsequent free induction decay (FID) of the coherently excited molecules is detected and Fourier transformed to obtain the rotational spectrum. The experimental rotational constants are then determined by fitting the observed transition frequencies to a rotational Hamiltonian. These experimental constants are compared with those calculated for theoretically predicted structures to identify the conformers present in the jet.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly at low temperatures, is a valuable technique for studying conformational equilibria in solution. By analyzing chemical shifts and spin-spin coupling constants, information about the dominant conformations and the dynamics of their interconversion can be obtained.

Experimental Workflow:

References

Spectroscopic Profile of Cyclooctanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclooctanone (CAS: 502-49-8), a key cyclic ketone of interest in organic synthesis and medicinal chemistry. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopic profiles, including quantitative data, detailed experimental protocols, and logical workflows for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The flexible eight-membered ring of this compound can adopt various conformations, which can influence the chemical shifts and multiplicities of the proton and carbon signals.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.41 | Multiplet | Protons on carbons adjacent to the carbonyl group (α-CH₂) |

| ~1.88 | Multiplet | Protons on carbons beta to the carbonyl group (β-CH₂) |

| 1.72 - 1.24 | Complex Multiplet | Protons on the remaining methylene (B1212753) groups in the ring (γ, δ-CH₂) |

Note: Data is typically acquired in deuterated chloroform (B151607) (CDCl₃). The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the this compound ring.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~215 | Carbonyl Carbon (C=O) |

| ~42 | Carbons adjacent to the carbonyl group (α-C) |

| ~27 | Beta Carbons (β-C) |

| ~25 | Gamma and Delta Carbons (γ, δ-C) |

Note: ¹³C NMR spectra are typically proton-decoupled. The chemical shifts can be influenced by the solvent and temperature.

Experimental Protocols

Sample Preparation (¹H and ¹³C NMR)

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

¹H NMR Spectrum Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp and symmetrical peaks.

-

Parameter Setting:

-

Pulse Angle: Set to a 30° or 45° flip angle.

-

Spectral Width: Typically set to a range of 0 to 10 ppm.

-

Acquisition Time: Set between 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses is recommended.

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

¹³C NMR Spectrum Acquisition

-

Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Parameter Setting:

-

Experiment Type: A standard proton-decoupled experiment is typically used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Set to a range of 0 to 220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is common.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the TMS peak at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Logical Workflow

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint based on its functional groups and overall structure. Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable information about the molecule's vibrational modes.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2925 | C-H stretch | Asymmetric stretching of methylene groups |

| ~2855 | C-H stretch | Symmetric stretching of methylene groups |

| ~1700 | C=O stretch | Strong, characteristic absorption for a cyclic ketone |

| ~1465 | C-H bend | Scissoring vibration of methylene groups |

Note: The IR spectrum of this compound is dominated by a strong carbonyl stretch around 1700 cm⁻¹. The exact position can be influenced by the sample phase (gas, liquid, or solid).

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| ~2925 | C-H stretch | Symmetric and asymmetric stretching of methylene groups |

| ~1700 | C=O stretch | Typically a weaker band in the Raman spectrum compared to IR |

| ~1450 | C-H bend | Methylene scissoring and twisting modes |

| Lower Frequencies | Ring vibrations | Complex modes corresponding to the deformation of the eight-membered ring |

Note: Raman spectroscopy provides complementary information to IR, particularly regarding the skeletal vibrations of the this compound ring.

Experimental Protocols

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, creating a thin liquid film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Identify and label the major absorption peaks.

-

Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of liquid this compound into a glass vial or a capillary tube.

-

Alternatively, a drop of the liquid can be placed on a Raman-compatible substrate like a calcium fluoride (B91410) (CaF₂) slide.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the sample.

-

-

Data Acquisition:

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Set the laser power to a level that provides a good signal without causing sample degradation.

-

Acquire the spectrum over a desired spectral range (e.g., 200-3200 cm⁻¹).

-

The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the desired signal-to-noise ratio.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction.

-

Identify and label the prominent Raman bands.

-

Logical Workflow

An In-depth Technical Guide to the Physical Properties of Cyclooctanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties of cyclooctanone, with a focus on their variation with temperature. Understanding these properties is crucial for researchers and professionals involved in chemical synthesis, reaction engineering, and drug development where this compound may be used as a solvent, intermediate, or building block. This document compiles available data, outlines detailed experimental protocols for property determination, and presents logical relationships through visualizations to facilitate a deeper understanding of the material's behavior.

Introduction

This compound ((CH₂)₇CO) is a cyclic ketone that exists as a waxy white solid at room temperature.[1] Its physical characteristics are fundamental to its application in various scientific and industrial fields. Properties such as density, viscosity, vapor pressure, and surface tension are critical parameters that influence mass transfer, fluid dynamics, and reaction kinetics. As these properties are highly dependent on temperature, a thorough understanding of their behavior across a range of temperatures is essential for process optimization and modeling.

Quantitative Data on Physical Properties

The following tables summarize the known physical properties of this compound. While extensive temperature-dependent data for this compound is often found in specialized chemical and engineering databases, this guide provides key values at standard conditions and describes the general trends with temperature.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [2] |

| Molar Mass | 126.20 g/mol | [2] |

| Melting Point | 32-41 °C | [2] |

| Boiling Point | 195-197 °C (at 1 atm) | [2] |

| Density (at 25 °C) | 0.958 g/mL | [2] |

| Flash Point | 74 °C | [2] |

Table 2: Temperature-Dependent Physical Properties of this compound (Qualitative Trends and Data Sources)

| Property | General Trend with Increasing Temperature | Data Source for Quantitative Values |

| Density | Decreases | NIST / TRC Web Thermo Tables[3][4] |

| Viscosity | Decreases | NIST / TRC Web Thermo Tables[4] |

| Vapor Pressure | Increases | NIST / TRC Web Thermo Tables[3] |

| Surface Tension | Decreases | Specialized literature and databases[5] |

Note: Access to the NIST/TRC Web Thermo Tables is typically subscription-based.

Experimental Protocols

Accurate determination of physical properties as a function of temperature requires precise experimental methodologies. Below are detailed protocols for measuring the key physical properties of this compound.

Density Measurement

The density of liquid this compound at various temperatures can be determined using a vibrating tube densimeter .

-

Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Apparatus:

-

Vibrating tube densimeter

-

Thermostatic bath for temperature control

-

Syringe for sample injection

-

Calibrating fluids (e.g., dry air and deionized water)

-

-

Procedure:

-

Calibrate the densimeter at the desired temperature using dry air and deionized water.

-

Melt the this compound sample if it is in a solid state.

-

Inject the liquid this compound into the measurement cell using a syringe, ensuring no air bubbles are present.

-

Allow the sample to thermally equilibrate with the set temperature of the thermostatic bath.

-

Record the oscillation period or the directly displayed density value.

-

Repeat the measurement at different temperatures by adjusting the thermostatic bath.

-

Viscosity Measurement

The dynamic viscosity of liquid this compound can be measured using a cone-and-plate rheometer .

-

Principle: A cone of a very small angle rotates at a constant rate on a flat plate, with the liquid sample filling the narrow gap between them. The torque required to maintain a constant angular velocity is measured, from which the viscosity is calculated.

-

Apparatus:

-

Cone-and-plate rheometer with temperature control (Peltier or fluid-jacketed)

-

Calibrated cone and plate geometry

-

Pipette for sample loading

-

-

Procedure:

-

Set the desired temperature for the measurement.

-

Place a small, known volume of liquid this compound onto the center of the plate.

-

Lower the cone to the correct gap setting, ensuring the sample fills the entire gap without overflowing.

-

Allow the sample and geometry to reach thermal equilibrium.

-

Apply a controlled shear rate and measure the resulting shear stress to determine the viscosity.

-

Perform measurements across a range of shear rates to confirm Newtonian behavior.

-

Repeat the procedure at different temperatures.

-

Vapor Pressure Measurement

The vapor pressure of this compound at different temperatures can be determined using the static method .

-

Principle: The substance is placed in a thermostatically controlled, evacuated vessel. The pressure exerted by the vapor in equilibrium with the liquid is measured at a given temperature.

-

Apparatus:

-

Thermostatically controlled vacuum-tight vessel (ebulliometer)

-

Pressure transducer

-

Temperature sensor (e.g., platinum resistance thermometer)

-

Vacuum pump

-

Degassing system

-

-

Procedure:

-

Introduce a purified sample of this compound into the vessel.

-

Degas the sample thoroughly to remove any dissolved gases (e.g., by several freeze-pump-thaw cycles).

-

Evacuate the apparatus.

-

Set the desired temperature using the thermostat.

-

Allow the system to reach thermal and phase equilibrium.

-

Record the pressure reading from the transducer.

-

Repeat the measurements at various temperatures.

-

Surface Tension Measurement

The surface tension of liquid this compound can be measured using the pendant drop method .

-

Principle: A drop of the liquid is suspended from the tip of a needle. The shape of the drop is determined by the balance between surface tension and gravity. The surface tension can be calculated by analyzing the profile of the drop.

-

Apparatus:

-

Drop shape analyzer with a high-resolution camera and light source

-

Syringe with a needle of known diameter

-

Thermostatically controlled sample chamber

-

-

Procedure:

-

Fill the syringe with liquid this compound.

-

Form a pendant drop at the tip of the needle within the temperature-controlled chamber.

-

Allow the drop to equilibrate.

-

Capture an image of the drop profile.

-

Use software to analyze the drop shape and calculate the surface tension based on the Young-Laplace equation.

-

Repeat the measurement at different temperatures.

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the physical properties of this compound.

References

- 1. cyclopentanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. This compound | C8H14O | CID 10403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2-methylcyclohexanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. rheologylab.com [rheologylab.com]

Molecular Mechanics in the Conformational Analysis of Cyclooctanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanone, a medium-sized cyclic ketone, presents a compelling subject for conformational analysis due to the intricate balance of forces governing its three-dimensional structure.[1][2] As a precursor in the synthesis of various complex cyclic compounds and a structural motif in naturally occurring products, a thorough understanding of its conformational landscape is of significant chemical and pharmaceutical interest.[1] The inherent flexibility of the eight-membered ring gives rise to a multitude of possible conformations, making computational approaches like molecular mechanics essential for elucidating the most stable structures and their relative energies.[1][3] This guide provides a detailed technical overview of the application of molecular mechanics to the conformational analysis of this compound, outlining the key conformers, their energetic relationships, and the experimental techniques employed for validation.

Theoretical Background: Molecular Mechanics

Molecular mechanics is a computational method that models molecules as a collection of atoms interconnected by springs that represent chemical bonds. The potential energy of a given molecular structure is calculated as a function of its atomic coordinates using a "force field." The force field is a set of empirically derived parameters and mathematical functions that describe the energy contributions from various intramolecular interactions, including:

-

Bond Stretching: The energy required to deviate a bond length from its equilibrium value.

-

Angle Bending: The energy associated with the deformation of a bond angle from its natural value.

-

Torsional Strain: The energy arising from the rotation around single bonds, which includes penalties for eclipsed conformations.

-

Van der Waals Interactions: Non-bonded forces (both attractive and repulsive) between atoms that are not directly bonded.

-

Electrostatic Interactions: Coulombic forces between atoms possessing partial charges.

By minimizing this total steric energy, molecular mechanics calculations can predict the most stable conformations of a molecule and their relative energetic ordering. Widely used force fields for such analyses include MM2, MM3, and MM4.[4]

The Conformational Landscape of this compound

Computational investigations, strongly supported by experimental evidence, have pinpointed several low-energy conformers for this compound. The conformational preferences are predominantly dictated by the minimization of repulsive non-bonded transannular interactions.[1][5] The most stable and frequently discussed conformers are the boat-chair (BC) and the twisted boat-chair (TBC) .[1][5]

Key Conformers

-

Boat-Chair (BC): This conformation represents the global energy minimum for this compound.[1][5] It exists as a pair of enantiomers. The precise structure of this lowest-energy boat-chair conformation has been determined, and it is the most abundant form of this compound.[1][5]

-

Twisted Boat-Chair (TBC): This conformer is found to be slightly higher in energy than the boat-chair form.[1][5]

-

Other Conformers: While the boat-chair and twisted boat-chair are the most stable, other conformations are predicted at higher energies. However, their populations are significantly lower under standard conditions.

The following diagram provides a simplified representation of the conformational space of this compound, emphasizing the relationship between the principal conformers.

Caption: A simplified depiction of the relationships between the major conformers of this compound.

Quantitative Data on this compound Conformers

Molecular mechanics calculations yield valuable quantitative data regarding the relative energies and populations of different conformers. The table below summarizes key findings from a study that integrated broadband rotational spectroscopy with quantum-chemistry calculations.[1][5]

| Conformer | Relative Energy (kJ mol⁻¹) | Relative Abundance |

| Boat-Chair (BC) | 0 (Global Minimum) | Dominant |

| Twisted Boat-Chair (TBC) | > 0 | 40:1 (BC:TBC)[1][5] |

| Other Conformers | > Energy of TBC | Very Low |

Note: The relative abundance of the global minimum conformer (boat-chair) to the second most stable conformer (twisted boat-chair) was determined to be approximately 40:1 in supersonic expansion experiments.[1][5]

Experimental Protocols and Validation

The theoretical predictions derived from molecular mechanics calculations are rigorously validated through experimental techniques capable of probing the three-dimensional structure of molecules.

Broadband Rotational Spectroscopy

This powerful technique provides exceptionally precise information about the geometry of molecules in the gas phase, where they are free from the influences of solvents or crystal packing forces.[2]

Methodology:

-

A sample of this compound is vaporized and introduced into a high-vacuum chamber via a supersonic jet expansion. This process cools the molecules to very low rotational and vibrational temperatures, which simplifies the resulting spectrum.

-

The cooled molecules are then irradiated with a broadband microwave pulse, which excites a wide range of rotational transitions simultaneously.

-

The subsequent free induction decay of the molecular emission is recorded in the time domain.

-

A Fourier transform is applied to the time-domain signal to obtain the frequency-domain rotational spectrum.

-

The experimental rotational constants are extracted from this spectrum and compared with the values predicted by quantum-chemistry calculations for various conformers. This comparison allows for the unambiguous identification of the conformers present and the determination of their relative abundances.[1]

The diagram below illustrates a generalized workflow for such an experiment.

Caption: A generalized workflow for the experimental and computational analysis of this compound conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another highly effective technique for investigating the conformation of molecules in solution.[2][6] Through the analysis of chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect experiments), one can obtain information about the average conformation and the dynamics of conformational exchange. For medium-sized rings such as this compound, NMR, often used in conjunction with molecular mechanics calculations, has been instrumental in studying their conformational properties.[2][6]

Conclusion

The conformational analysis of this compound stands as a testament to the powerful synergy between computational molecular mechanics and experimental validation. Molecular mechanics calculations have been pivotal in identifying the key low-energy conformers, most notably the boat-chair and twisted boat-chair forms, and in quantifying their relative stabilities. The primary driving force governing the conformational preference is the minimization of transannular steric strain.[1][2] Experimental methodologies, with broadband rotational spectroscopy at the forefront, have provided unequivocal evidence for the calculated structures and their relative populations in the gas phase. This in-depth understanding of the conformational landscape of this compound is of paramount importance for its utilization in chemical synthesis and for the rational design of novel molecules with specific three-dimensional architectures.

References

- 1. Medium-sized rings: conformational preferences in this compound driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclooctane - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Medium-sized rings: conformational preferences in this compound driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Crowded Interior: A Technical Guide to Transannular Interactions in the Cyclooctanone Ring

For Immediate Release

A deep understanding of the subtle intramolecular forces that govern molecular shape is paramount for innovation in fields ranging from materials science to pharmacology. This technical guide offers an in-depth exploration of transannular interactions within the cyclooctanone ring, a key structural motif in many natural products and synthetic compounds. For researchers, scientists, and drug development professionals, this document provides a core understanding of the conformational behavior, energetic landscapes, and spectroscopic signatures that arise from these unique through-space interactions.

Introduction: The Challenge of Medium-Sized Rings

Medium-sized rings, comprising eight to eleven atoms, present a unique conformational challenge. Unlike smaller rings, they are not dominated by angle strain, and unlike larger rings, they lack the flexibility to easily avoid unfavorable steric clashes.[1][2] This leads to significant "transannular strain," which arises from repulsive interactions between non-bonded atoms positioned across the ring.[3][4] In this compound, these interactions are the primary drivers of its conformational preferences, profoundly influencing its reactivity and chemical behavior.[3][5] Understanding and predicting these interactions is crucial for the rational design of molecules with specific three-dimensional structures and biological activities.

Conformational Landscape of this compound

This compound is conformationally complex, existing as a dynamic equilibrium of several low-energy forms.[6][7] The dominant conformation is the boat-chair (BC) , which exists in a 40:1 abundance over the next most stable conformer, a twisted boat-chair.[3][5] Another boat-chair conformation also contributes to the overall landscape.[3] The prevalence of the global minimum boat-chair form is a direct consequence of the ring adopting a shape that minimizes the repulsive non-bonded transannular interactions.[3][5]

The presence of the carbonyl group introduces additional complexity, leading to conformations that can be broadly classified as "O-inside" and "O-outside," which are of similar free energy. This equilibrium between multiple conformers is a defining characteristic of the this compound system.

Figure 1: Conformational equilibrium of this compound.

Spectroscopic and Structural Evidence

The direct consequences of transannular interactions are observable through various analytical techniques. These methods provide both qualitative and quantitative data on the proximity of atoms across the this compound ring.

Infrared (IR) Spectroscopy

A key diagnostic feature in the IR spectrum of this compound is the frequency of the carbonyl (C=O) stretch. For 7- to 10-membered rings, this absorption occurs at a lower frequency (1701-1702 cm⁻¹) compared to typical open-chain ketones or six-membered rings (1709-1714 cm⁻¹). This shift is attributed to an expansion of the C-C(O)-C bond angle as the ring contorts to alleviate transannular strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Dynamic NMR spectroscopy is a powerful tool for studying the conformational equilibria in this compound and its derivatives.[8] Temperature-dependent changes in chemical shifts and coupling constants can provide thermodynamic and kinetic data about the interconversion between different conformers. The through-space nature of transannular interactions can also lead to unusual chemical shifts for protons that are forced into close proximity.

X-ray Crystallography

X-ray diffraction studies on crystalline this compound derivatives provide definitive, direct proof of its three-dimensional structure.[4][8] This technique allows for the precise measurement of non-bonded interatomic distances, offering a quantitative measure of the severity of transannular contacts. While crystallography provides a static picture of the solid state, it validates the conformations predicted by computational and spectroscopic methods.[4]

Quantitative Data Summary

The following tables summarize key quantitative data derived from experimental and computational studies on this compound, illustrating the physical manifestations of transannular interactions.

| Spectroscopic Data | Observed Value | Significance |

| IR Carbonyl Stretch (C=O) | 1701-1702 cm⁻¹ (in CCl₄) | Lowered frequency suggests an expanded C-C(O)-C bond angle to relieve transannular strain. |

| Relative Abundance (Global Min. vs. TBC) | 40 : 1 | Highlights the strong preference for the boat-chair conformation that minimizes repulsive interactions.[3][5] |

| Computational & Structural Data (Boat-Chair Conformation) | Value Range / Description | Significance |

| Non-bonded H···H distances | Multiple close contacts | Key source of transannular strain, driving the ring to adopt its preferred conformation.[3] |

| Bond Angles (C-C-C) | ~111-115° | Angles are expanded from the ideal tetrahedral angle to accommodate ring strain.[3] |

| Dihedral Angles | Varied, with some eclipsing interactions | Torsional strain (Pitzer strain) contributes to the overall energy of the molecule.[4] |

Experimental and Computational Protocols

The characterization of transannular interactions in this compound relies on a combination of experimental and computational techniques.

Broadband Rotational Spectroscopy

This gas-phase technique provides highly accurate rotational constants that can be used to unambiguously identify different conformers.

Methodology:

-

Sample Introduction: this compound is heated and seeded into a carrier gas (e.g., Neon, Argon).

-

Supersonic Expansion: The gas mixture is expanded into a high-vacuum chamber, cooling the molecules to a near-zero rotational and vibrational temperature. This "freezes" the different conformers.

-

Microwave Irradiation: The molecular jet is irradiated with a broadband chirped-pulse of microwave radiation.

-

Signal Detection: The free induction decay (FID) of the polarized molecules is recorded in the time domain.

-

Data Analysis: A Fourier transform of the FID yields the rotational spectrum. The experimental rotational constants are then compared with those predicted from quantum-chemical calculations to identify the specific conformers present and their relative abundances.[3][5]

Density Functional Theory (DFT) Calculations

Computational chemistry is essential for mapping the potential energy surface and predicting the structures and relative energies of the various conformers.

Figure 2: Workflow for computational analysis of this compound.

Methodology:

-

Conformational Search: An initial broad search for low-energy structures is performed using methods like molecular mechanics.

-

Geometry Optimization: The promising candidates are then subjected to high-level DFT calculations (e.g., using the B3LYP functional with dispersion corrections like D3BJ and a suitable basis set such as 6-311++G(d,p)) to find their minimum energy structures.[9]

-

Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

-

Property Calculation: Single-point energy calculations and the prediction of rotational constants are performed for comparison with experimental results.[5][10]

Implications for Reactivity and Drug Design

Transannular interactions are not merely steric hindrances; they can actively participate in and facilitate chemical reactions.

Transannular Hydride Shifts

A classic example of this participation is the transannular hydride shift. In certain reactions, a hydride ion (H⁻) can be transferred from one carbon atom to a carbocation center across the ring. This process is geometrically favored in medium-sized rings where the C-H bond is forced into close proximity with the reactive center on the opposite side of the ring. Such intramolecular processes are significant in the synthesis of natural products.[4]

Figure 3: Logical pathway of a transannular 1,5-hydride shift.

Drug Development

The distinct and relatively rigid three-dimensional shapes adopted by this compound-containing molecules are of great interest in drug design. By understanding and controlling the transannular interactions, medicinal chemists can design molecules that present specific pharmacophores in a well-defined spatial orientation. This pre-organization can lead to higher binding affinity and selectivity for biological targets. Furthermore, the prediction of strong transannular interactions can inform synthetic priorities, guiding the development of novel bioactive compounds.[11]

Conclusion

The this compound ring is a model system for understanding the complex interplay of forces within medium-sized carbocycles. The minimization of repulsive transannular interactions is the dominant factor dictating its conformational preferences, leading to a primary boat-chair structure. This guide has detailed the spectroscopic, crystallographic, and computational evidence that underpins our current understanding. For scientists in synthetic chemistry and drug development, a firm grasp of these principles is essential for exploiting the unique chemical and steric properties of the this compound scaffold to create novel, functional molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prelog strain - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 5. Medium-sized rings: conformational preferences in this compound driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Cyclooctane - Wikipedia [en.wikipedia.org]

- 8. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Boat-Chair Conformation of Cyclooctanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational landscape of cyclooctanone, with a particular focus on its most stable boat-chair conformation. This compound, a key eight-membered carbocycle, serves as a fundamental model for understanding the intricate interplay of steric and electronic effects in medium-sized ring systems. A thorough grasp of its conformational preferences is crucial for predicting reactivity, designing novel catalysts, and developing pharmaceuticals where such cyclic moieties are prevalent.

Conformational Landscape of this compound

This compound predominantly exists in a boat-chair (BC) conformation, which represents the global energy minimum on its potential energy surface.[1][2] Experimental and computational studies have identified three low-energy conformers: two distinct boat-chair forms and one twisted boat-chair (TBC) conformation.[1][2] The conformational preference is primarily dictated by the minimization of repulsive non-bonded transannular interactions, which are significant in medium-sized rings.[1][2]

The most stable conformer, often denoted as BC-3 (where the carbonyl group is at the third position of the boat-chair framework), is significantly more populated at room temperature. The relative abundance of this global minimum boat-chair conformer to the second most stable conformer, a twisted boat-chair, has been determined to be approximately 40:1.[1][2]

Quantitative Conformational Data

The following table summarizes the key quantitative data for the identified low-energy conformers of this compound, derived from a combination of broadband rotational spectroscopy and quantum-chemical calculations.

| Conformer | Point Group | Relative Energy (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| Boat-Chair (BC-3) | C₁ | 0.0 | 1910(5) | 1680(30) | 1100(100) |

| Twisted Boat-Chair (TBC) | C₂ | 9.4 | - | - | - |

| Boat-Chair (BC-1) | Cₛ | >9.4 | - | - | - |

Note: Rotational constants are experimentally determined for the most stable BC-3 conformer.[1] Relative energies are derived from computational studies.[1][2] The second Boat-Chair conformer (BC-1) is higher in energy than the TBC conformer.

Experimental Protocols

The characterization of this compound's conformational landscape relies on a synergistic approach combining spectroscopic techniques and computational modeling.

Broadband Rotational Spectroscopy

Broadband rotational spectroscopy is a high-resolution technique that provides unambiguous structural information on molecules in the gas phase, free from solvent or crystal packing effects.

Methodology:

-

Sample Preparation: A dilute mixture of this compound (typically <1%) is prepared in a carrier gas, such as neon or argon.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy levels.

-

Microwave Irradiation: The cooled molecular beam is irradiated with a chirped microwave pulse, typically spanning several GHz. This pulse excites all rotational transitions within its frequency range.

-

Signal Detection: The subsequent free induction decay (FID) of the polarized molecules is detected by a sensitive antenna.

-

Data Analysis: The FID is Fourier-transformed to yield the frequency-domain rotational spectrum. The precise frequencies of the rotational transitions are then fitted to a Hamiltonian model to determine the rotational constants (A, B, C) for each conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the averaged structure of this compound in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H and ¹³C Spectra Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra are acquired. Due to the conformational flexibility and the presence of multiple conformers, the spectra often exhibit broad or complex multiplets at room temperature.

-

Low-Temperature NMR: To slow down the rate of conformational interconversion, NMR spectra are recorded at low temperatures. This can lead to the "freezing out" of individual conformers, allowing for the observation of distinct sets of signals for each.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to aid in the assignment of proton and carbon signals for each conformer.

-

Data Analysis: The chemical shifts and coupling constants for each conformer provide valuable information about its geometry. The relative populations of the conformers can be estimated from the integration of their respective signals at low temperatures.

X-ray Crystallography

X-ray crystallography provides the precise solid-state structure of a molecule. While obtaining a single crystal of this compound itself can be challenging due to its low melting point, derivatives are often studied.

Methodology:

-

Crystal Growth: Single crystals of a suitable this compound derivative are grown, often by slow evaporation of a solvent or by cooling a saturated solution.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct or Patterson methods and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the simplified potential energy surface for the interconversion between the low-energy conformers of this compound.

Caption: Energy profile for this compound conformers.

Experimental and Computational Workflow

The diagram below outlines the integrated workflow for the comprehensive conformational analysis of this compound.

Caption: Workflow for conformational analysis.

References

An In-depth Technical Guide on the Basic Reactivity of the Carbonyl Group in Cyclooctanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanone, a medium-sized cyclic ketone, presents a unique reactivity profile at its carbonyl group that is distinct from smaller, more common cyclic ketones like cyclohexanone. Its reactivity is governed by a complex interplay of electronic effects, steric hindrance, and notable conformational factors inherent to eight-membered rings, specifically I-strain and transannular strain. This guide provides a detailed examination of these principles, supported by comparative quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and development.

Core Principles of Carbonyl Reactivity in this compound

The reactivity of the carbonyl group (C=O) is fundamentally dictated by the electrophilicity of the carbonyl carbon and the stability of the transition state during nucleophilic attack.[1] In this compound, this is modulated by several key factors:

-

Electronic Effects: Like all ketones, the carbonyl group in this compound is polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen a partial negative charge (δ-). This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles.[2]

-

I-Strain (Internal Strain): This refers to the change in ring strain when the hybridization of a ring atom changes. During nucleophilic addition to this compound, the carbonyl carbon transitions from sp² (trigonal planar, ideal angle 120°) to sp³ (tetrahedral, ideal angle 109.5°). For medium-sized rings (8-12 members), which are already strained due to non-ideal bond angles and torsional strain, moving from a more open sp² center to a more crowded sp³ center increases the overall ring strain. This increase in I-strain makes the transition state less favorable, thus decreasing the reactivity of this compound compared to less strained rings like cyclohexane.[3]

-

Transannular Strain: This is a significant factor in medium-sized rings and results from repulsive van der Waals interactions between non-bonded atoms across the ring.[4][5][6] The boat-chair conformation of this compound forces hydrogen atoms on opposite sides of the ring into close proximity, creating steric hindrance that can impede the approach of a nucleophile to either face of the carbonyl group.[7] This steric crowding contributes to the reduced reactivity of this compound.

The logical relationship between these factors is visualized below.

Caption: Factors influencing the carbonyl reactivity of this compound.

Quantitative Analysis of Reactivity

To contextualize the reactivity of this compound, it is instructive to compare it with other cyclic ketones. The following tables summarize key quantitative data from the literature.

Table 1: Relative Rates of Reduction with Sodium Borohydride (NaBH₄)

The reduction of a ketone by a hydride source like NaBH₄ is a classic nucleophilic addition reaction. The reaction rate is highly sensitive to steric and strain effects.

| Ketone | Relative Rate (Cyclohexanone = 1.00) | Reference |

| Cyclobutanone (B123998) | ~14.0 | [3] |

| Cyclopentanone | 0.22 | |

| Cyclohexanone | 1.00 | |

| Cycloheptanone | 0.40 | |

| This compound | ~0.004 | [3] |

Data Interpretation: The exceptionally slow rate of reduction for this compound highlights the severe steric hindrance and increase in I-strain upon forming the tetrahedral intermediate.[3] In contrast, the rapid reduction of cyclobutanone is driven by the relief of significant angle strain.

Table 2: Equilibrium Constants for Cyanohydrin Formation

The formation of a cyanohydrin is a reversible nucleophilic addition.[8][9] The position of the equilibrium reflects the thermodynamic stability of the tetrahedral adduct compared to the starting ketone.

| Ketone | Equilibrium Constant (K_eq) | Reference |

| Cyclopentanone | 19 | |

| Cyclohexanone | 1.1 | |

| Cycloheptanone | 11 | |

| This compound | 0.18 |

Data Interpretation: The low equilibrium constant for this compound indicates that the cyanohydrin adduct is thermodynamically disfavored. This is consistent with the principle that the formation of an sp³ center introduces unfavorable strain (I-strain and transannular interactions) into the eight-membered ring.

Key Reaction Classes and Mechanisms

Nucleophilic Addition

This is the quintessential reaction of the carbonyl group. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.

Caption: General mechanism for nucleophilic addition to this compound.

Common nucleophiles include hydride reagents (NaBH₄, LiAlH₄), organometallic reagents (Grignard, organolithiums), and cyanide (KCN).[3][10] As the quantitative data shows, these reactions are generally slower and less favorable for this compound than for smaller rings.

Enolate Formation and Reactivity

The α-hydrogens (hydrogens on the carbons adjacent to the carbonyl) of ketones are acidic due to the resonance stabilization of the resulting conjugate base, the enolate.[11][12][13] The pKa of the α-protons in a typical ketone is around 19-21.[12]

Caption: Formation and subsequent alkylation of a this compound enolate.

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation.[14] The resulting enolate is a powerful carbon nucleophile and can react with a variety of electrophiles (e.g., alkyl halides, aldehydes) at the α-carbon.

Experimental Protocols

Protocol 1: Grignard Addition of Phenylmagnesium Bromide to this compound

This protocol details a representative nucleophilic addition to form 1-phenylcyclooctan-1-ol.

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert gas manifold

-

Ice-water bath

-

Separatory funnel

Workflow Diagram:

Caption: Experimental workflow for the Grignard reaction with this compound.

Procedure:

-

Assemble the flame-dried three-neck flask with a stirrer, condenser, and dropping funnel under a positive pressure of argon.

-

Charge the flask with this compound and anhydrous diethyl ether.

-

Cool the stirred solution to 0°C using an ice-water bath.

-

Add the phenylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional two hours.

-

Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the pure 1-phenylcyclooctan-1-ol.

Conclusion

The carbonyl group in this compound exhibits attenuated reactivity towards nucleophilic addition compared to smaller, strain-free cyclic ketones. This phenomenon is a direct consequence of the unique conformational constraints of the eight-membered ring, namely the increase in I-strain upon rehybridization and the steric shielding caused by transannular interactions. However, the α-protons remain sufficiently acidic for effective enolate formation, providing a reliable pathway for functionalization at the α-position. A thorough understanding of these governing principles is critical for researchers and drug development professionals when designing synthetic routes involving this and other medium-ring scaffolds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistryschool.net [chemistryschool.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ch18: Acidity of alpha hydrogens [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Cyclooctanone in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanone, a cyclic ketone with the chemical formula C₈H₁₄O, is a versatile intermediate and building block in organic synthesis. Its utility in various chemical transformations necessitates a thorough understanding of its solubility characteristics in common organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molar Mass | 126.20 g/mol | [2] |

| Appearance | Colorless to white crystalline low melting solid | [1] |

| Melting Point | 32-41 °C | [1] |

| Boiling Point | 195-197 °C | [1] |

| Density | 0.958 g/mL at 25 °C | [1] |

Solubility of this compound

This compound exhibits a range of solubilities in various organic solvents, a critical consideration for its application in synthesis, purification, and formulation.

Qualitative Solubility

This compound is generally soluble in a variety of common organic solvents. This is attributed to its molecular structure, which includes a polar carbonyl group and a nonpolar eight-carbon ring, allowing for favorable interactions with both polar and nonpolar solvents.

| Solvent | Qualitative Solubility |

| Acetone | Soluble[1][3] |

| Methanol | Soluble[1][3] |

| Ethanol | Soluble[1] |

| Chloroform | Soluble[1][3] |

| Benzene | Soluble[1][3] |

Quantitative Solubility in Water

While the focus of this guide is on organic solvents, the solubility of this compound in water provides a useful reference point for its relative hydrophilicity.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 15[1][3] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the static equilibrium method. This method is widely applicable and can be adapted for various solvent systems.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the final weight of the volumetric flask containing the filtrate.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample solution into the chromatograph and determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Signaling Pathway Analogy for Dissolution

While not a biological signaling pathway, the process of dissolution can be conceptually illustrated as a series of interactions leading to a final state (a solution). This diagram provides a visual analogy.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in common organic solvents. While precise quantitative data remains to be extensively published, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals. The outlined methodologies and workflows can be employed to generate specific, quantitative solubility data tailored to individual research and development needs.

References

Methodological & Application

Synthesis of Cyclooctanone from Cyclooctene via Wacker-Tsuji Oxidation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cyclooctanone, a valuable intermediate in organic synthesis, through the direct oxidation of cyclooctene (B146475). The featured method is the Wacker-Tsuji oxidation, a robust palladium-catalyzed reaction that efficiently converts alkenes to ketones. This protocol offers a direct route to this compound, avoiding the need for a two-step process involving hydration and subsequent oxidation. The information presented herein is intended to guide researchers in the successful implementation of this synthetic transformation.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules, including pharmaceuticals and fragrances. Its preparation from readily available cyclooctene is a topic of significant interest. While several methods exist for the oxidation of alkenes, the Wacker-Tsuji oxidation stands out for its catalytic nature and direct conversion of the olefinic double bond to a carbonyl group. This process typically utilizes a palladium(II) catalyst, a copper(II) co-catalyst, and molecular oxygen as the terminal oxidant. This document outlines the protocol for this transformation, providing the necessary details for its application in a laboratory setting.

Reaction Principle: The Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation of cyclooctene to this compound proceeds via a catalytic cycle involving palladium and copper species. The key steps include the nucleophilic attack of water on a palladium-coordinated cyclooctene, followed by a series of transformations that result in the formation of this compound and the reduction of palladium(II) to palladium(0). The copper co-catalyst, in the presence of oxygen, serves to re-oxidize the palladium(0) back to its active palladium(II) state, thus regenerating the catalyst for subsequent cycles.

Experimental Protocols

Protocol 1: Wacker-Tsuji Oxidation of Cyclooctene to this compound

This protocol is adapted from established procedures for the Wacker oxidation of cyclic alkenes.

Materials:

-

Cyclooctene

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Oxygen (balloon or cylinder)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an oxygen inlet (e.g., a balloon filled with oxygen), add palladium(II) chloride (PdCl₂, 0.1 equivalents) and copper(I) chloride (CuCl, 1.0 equivalent).

-

Solvent Addition: To the flask, add a 7:1 mixture of anhydrous N,N-dimethylformamide (DMF) and deionized water. The total solvent volume should be sufficient to ensure effective stirring.

-

Oxygenation: Securely stopper the flask and purge with oxygen. Maintain a positive pressure of oxygen using an oxygen-filled balloon. Stir the mixture vigorously at room temperature for approximately 30-60 minutes to allow for the oxidation of Cu(I) to Cu(II) and the dissolution of the catalysts. The solution should turn a deep green or brown color.

-

Substrate Addition: Slowly add cyclooctene (1.0 equivalent) to the reaction mixture via a dropping funnel over a period of 15-20 minutes.

-

Reaction: Heat the reaction mixture to 60-70°C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash successively with water and saturated brine to remove residual DMF and copper salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Wacker-Tsuji oxidation of cyclic alkenes, based on literature data for analogous substrates like cyclopentene.[1]

| Parameter | Value |

| Substrate | Cyclooctene |

| Catalyst | Palladium(II) chloride (PdCl₂) |

| Co-catalyst | Copper(I) chloride (CuCl) |

| Oxidant | Oxygen (1 atm) |

| Solvent | DMF:H₂O (7:1) |

| Temperature | 60-70°C |

| Reaction Time | 6-12 hours |

| Expected Conversion | >90% |

| Expected Selectivity | >70% |

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of the Wacker-Tsuji Oxidation

Caption: The Wacker-Tsuji catalytic cycle.

Safety Precautions

-

Palladium and copper salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood.

-

Oxygen is a strong oxidizer; ensure that no flammable materials are in close proximity to the reaction setup.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The Wacker-Tsuji oxidation provides an effective and direct method for the synthesis of this compound from cyclooctene. The protocol outlined in this document, along with the provided data and visualizations, serves as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful adherence to the experimental procedure and safety precautions is essential for achieving optimal results.

References

Application Notes and Protocols: Baeyer-Villiger Oxidation of Cyclooctanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis, enabling the conversion of ketones into esters, and more specifically, cyclic ketones into lactones.[1][2][3] First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group and the insertion of an oxygen atom.[1][3][4] The transformation of cyclooctanone to 9-nonanolide (the corresponding nine-membered lactone) is of significant interest as lactones are crucial structural motifs in many natural products, pharmaceuticals, and polymers.[5][6]

This document provides a detailed overview of the reaction mechanism, various catalytic systems, and comprehensive experimental protocols for the Baeyer-Villiger oxidation of this compound.

Reaction Mechanism

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a peroxyacid oxidant. The key steps are as follows:

-

Protonation of the Carbonyl: The carbonyl oxygen of this compound is first protonated by the peroxyacid, which increases the electrophilicity of the carbonyl carbon.[1][7]

-

Nucleophilic Attack: The peroxyacid then acts as a nucleophile and attacks the activated carbonyl carbon.[7][8]

-

Formation of the Criegee Intermediate: This attack forms a tetrahedral intermediate, commonly known as the Criegee intermediate.[1][9]

-

Rearrangement: In a concerted, rate-determining step, an alkyl group migrates from the carbon to the adjacent oxygen of the peroxide bond, simultaneously displacing a carboxylate anion as a leaving group.[1][7] For symmetrical ketones like this compound, either adjacent methylene (B1212753) group can migrate. The migrating group retains its stereochemistry throughout this process.[8][10]

-

Deprotonation: The resulting protonated lactone is then deprotonated to yield the final lactone product, 9-nonanolide.[1]

Catalytic Systems for Baeyer-Villiger Oxidation

While classic BV oxidations use stoichiometric amounts of potent peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), modern methods focus on catalytic systems that utilize greener, safer oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[5][6][11]

These are traditional and highly effective reagents. The reactivity order is generally correlated with the acidity of the corresponding carboxylic acid leaving group.[3][9]

-

Common Reagents: Trifluoroperacetic acid (TFPAA), meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid.[3]

-

Advantages: High yields, predictable reactivity.

-

Disadvantages: Potential for explosion (especially concentrated forms), waste generation, and high cost.[6]

Lewis and Brønsted acids are used to activate the ketone or a milder oxidant like H₂O₂.[5] This approach makes the process more atom-economical and environmentally friendly.

-

Lewis Acid Catalysts: Tin-containing zeolites (e.g., Sn-beta) have shown high selectivity for lactones using H₂O₂.[5][11] Other effective metal catalysts include complexes of platinum, copper (e.g., Cu(OTf)₂), and iron.[6][11][12][13]

-